1-(2-Cyanoethyl)-1,3-diphenylurea
Overview
Description
N-(2-cyanoethyl)-N,N’-diphenylurea is an organic compound with a unique structure that includes a cyanoethyl group and two phenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-cyanoethyl)-N,N’-diphenylurea can be synthesized through several methods. One common approach involves the reaction of diphenylurea with acrylonitrile under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the addition of the cyanoethyl group to the urea moiety.
Industrial Production Methods
In industrial settings, the production of N-(2-cyanoethyl)-N,N’-diphenylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N,N’-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, including amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-cyanoethyl)-N,N’-diphenylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-N,N’-diphenylurea exerts its effects involves interactions with specific molecular targets. The cyanoethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl groups contribute to the compound’s stability and overall chemical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N,N’-dimethylurea
- N-(2-cyanoethyl)-N,N’-diethylurea
- N-(2-cyanoethyl)-N,N’-diphenylthiourea
Uniqueness
N-(2-cyanoethyl)-N,N’-diphenylurea is unique due to the presence of both cyanoethyl and phenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-(2-cyanoethyl)-1,3-diphenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-12-7-13-19(15-10-5-2-6-11-15)16(20)18-14-8-3-1-4-9-14/h1-6,8-11H,7,13H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNCHZPQWWKHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(CCC#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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